molecular formula C17H12Cl2O3 B3041199 6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin CAS No. 262591-12-8

6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin

Cat. No.: B3041199
CAS No.: 262591-12-8
M. Wt: 335.2 g/mol
InChI Key: UHFRSPCRJARCBI-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a methoxyphenyl group at position 3, and a methyl group at position 4 on the coumarin backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-4-methylcoumarin and 4-methoxyphenylboronic acid.

    Coupling Reaction: The key step involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between 6,8-dichloro-4-methylcoumarin and 4-methoxyphenylboronic acid. This reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under reflux conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scale-up processes, and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced products.

    Substitution: The chlorine atoms at positions 6 and 8 can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized coumarin derivatives.

    Reduction: Reduced coumarin derivatives.

    Substitution: Substituted coumarin derivatives with various functional groups.

Scientific Research Applications

6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and fluorescent probes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6,8-Dichloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin can be compared with other similar compounds, such as:

    6,8-Dichloro-4-methylcoumarin: Lacks the methoxyphenyl group, resulting in different biological activities and chemical properties.

    3-(4-Methoxyphenyl)-4-methylcoumarin: Lacks the chlorine atoms, leading to variations in reactivity and biological effects.

    6,8-Dichloro-3-phenyl-4-methylcoumarin: Similar structure but without the methoxy group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dichloro-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c1-9-13-7-11(18)8-14(19)16(13)22-17(20)15(9)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFRSPCRJARCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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